4-(Azepan-1-yl)-2-methylbutan-2-amine

Description

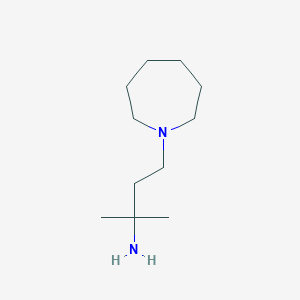

Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-1-yl)-2-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-11(2,12)7-10-13-8-5-3-4-6-9-13/h3-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVMGGHPNDBTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1CCCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Azepan 1 Yl 2 Methylbutan 2 Amine and Analogous Amine Systems

Novel Approaches for Carbon-Nitrogen Bond Formation

The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly for amine-containing compounds. Recent advancements have led to the development of highly efficient and selective methods that offer significant advantages over traditional approaches.

Catalytic Reductive Amination Strategies

Catalytic reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds and a nitrogen source. This approach is favored for its operational simplicity and high atom economy. Recent progress has focused on the development of novel catalysts that can overcome challenges such as steric hindrance and provide high levels of stereocontrol.

The synthesis of sterically hindered tertiary amines, such as the one present in 4-(Azepan-1-yl)-2-methylbutan-2-amine, can be challenging via traditional reductive amination due to the difficulty in forming the intermediate iminium ion. Transition metal catalysis offers a powerful solution to this problem. Rhodium and Ruthenium complexes, for instance, have been successfully employed in the direct reductive amination of ketones with secondary amines using carbon monoxide as a deoxygenating agent. This atom-economical methodology allows for the synthesis of sterically hindered tertiary amines under milder conditions than previously possible.

Palladium catalysts are also highly effective for reductive amination, often utilizing molecular hydrogen as the reductant. The efficiency of palladium catalysts stems from their ability to adsorb hydrogen gas, creating active hydride species that readily reduce the imine or iminium ion intermediates. wikipedia.org These reactions typically proceed under mild conditions with excellent selectivity, making them a preferred choice for the synthesis of complex amines in the pharmaceutical and fine chemical industries. wikipedia.org The hydroxyl group on some palladium catalysts, such as in Pd(OH)2, has been shown to be crucial in facilitating both the generation of the imine intermediate and the reduction of the C=N bond, enabling the synthesis of sterically hindered amines at room temperature with high selectivity.

Here is a table summarizing various transition metal-catalyzed reductive amination protocols applicable to the synthesis of hindered tertiary amines:

| Catalyst System | Substrates | Reductant | Key Features |

|---|---|---|---|

| Rh- and Ru-complexes | Ketones and secondary amines | Carbon Monoxide | Atom-economical, suitable for sterically hindered amines. rsc.org |

| Palladium on Carbon (Pd/C) | Aldehydes/ketones and amines | H₂ | Widely used, mild conditions, high selectivity. wikipedia.org |

| Palladium Hydroxide (Pd(OH)₂) | Ketones and secondary amines | H₂ | Effective for hindered amines, room temperature reactions. |

| Nickel Nanoparticles | Aldehydes and amines | Isopropanol (transfer hydrogenation) | Abundant and cost-effective metal catalyst. organic-chemistry.org |

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines with high stereoselectivity. Enzymes such as reductive aminases (RedAms) and amine dehydrogenases (AmDHs) are particularly effective for this purpose. d-nb.infofrontiersin.org These enzymes can catalyze the asymmetric reductive amination of ketones, providing access to chiral primary, secondary, and even tertiary amines. d-nb.infofrontiersin.org

The synthesis of tertiary amines, especially those with stereocenters, can be challenging. However, engineered RedAms have shown promise in coupling ketones with secondary amines, including cyclic secondary amines like piperidines and morpholines, to produce chiral tertiary amines. d-nb.info This methodology is highly relevant for the synthesis of analogs of this compound where stereochemistry at the 2-position of the butan-2-amine moiety is controlled.

Biocatalytic reductive amination offers several advantages, including mild reaction conditions (typically aqueous buffer at or near room temperature), high enantioselectivity, and the potential for one-pot cascade reactions to build molecular complexity. acs.org For instance, a biocatalytic cascade combining ene-reductases and RedAms can convert α,β-unsaturated ketones into amines with two stereogenic centers in high diastereomeric and enantiomeric purity. acs.org

The table below highlights the utility of biocatalytic reductive amination for stereoselective amine synthesis:

| Enzyme Class | Substrates | Key Features |

|---|---|---|

| Reductive Aminases (RedAms) | Ketones and primary/secondary amines | Enantioselective synthesis of chiral secondary and tertiary amines. d-nb.info |

| Amine Dehydrogenases (AmDHs) | Ketones and ammonia (B1221849)/amines | Access to short-chain chiral alkyl amines with high enantiomeric excess. frontiersin.org |

| Ene-reductases and RedAms (Cascade) | α,β-Unsaturated ketones and amines | Synthesis of amines with two stereocenters in high diastereo- and enantiopurity. acs.org |

Ring Expansion Reactions for Azepane Scaffolds

The azepane ring is a seven-membered nitrogen heterocycle that is a key structural feature of many biologically active compounds. Its synthesis can be challenging due to entropic factors. Ring expansion reactions of more readily available five- or six-membered cyclic precursors offer an elegant and efficient strategy to construct the azepane scaffold with control over substitution patterns and stereochemistry.

The synthesis of diastereomerically pure azepane derivatives can be achieved with excellent stereoselectivity and regioselectivity through the ring expansion of piperidine precursors. rsc.org This strategy has been successfully applied to the construction of complex azepane backbones. For example, the reaction of dihalocarbene species with N-protected tetrahydropyridines can lead to bicyclic intermediates that, upon reductive amination, undergo ring cleavage of the cyclopropane to yield functionalized azepanes. rsc.org

Another powerful approach involves the dearomative ring expansion of nitroarenes. nih.gov This photochemical process, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring system. Subsequent hydrogenolysis furnishes polysubstituted azepanes in just two steps, providing access to a wide range of previously inaccessible chemical space. nih.gov

The following table compares different ring expansion strategies for azepane synthesis:

| Methodology | Precursor | Key Features |

|---|---|---|

| Piperidine Ring Expansion | Substituted piperidines | High diastereoselectivity and regioselectivity. rsc.org |

| Cyclopropane Ring Opening | Bicyclic halogenated aminocyclopropanes | Access to functionalized azepanes from tetrahydropyridines. rsc.org |

| Photochemical Dearomative Ring Expansion | Nitroarenes | Rapid construction of complex azepanes from simple starting materials. nih.gov |

| Palladium-Catalyzed Allylic Amine Rearrangement | 2-Vinyl piperidines | Two-carbon ring expansion with high enantio-retention. chemrxiv.org |

Transition Metal-Catalyzed C-H Functionalization and Amination

Transition metal-catalyzed C-H functionalization has revolutionized organic synthesis by allowing for the direct conversion of ubiquitous C-H bonds into valuable C-N bonds. acs.org This atom-economical approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. acs.org Late transition metals such as palladium, rhodium, and iridium are particularly effective for these transformations.

The synthesis of diamines, which are important structural motifs in many biologically active molecules, can be achieved through C-H amination. For example, rhodium-catalyzed C-H insertion of hydroxylamine-derived sulfamate esters can be used to synthesize differentially substituted 1,2-diamines. This methodology can be combined with palladium-catalyzed allylic amination in a sequential process to access complex, optically active polyamine architectures. nih.gov

While the direct C-H amination of a simple alkane to install the azepane moiety in a single step is challenging, this strategy is highly valuable for the late-stage functionalization of complex molecules. The development of C-H amination methods that are tolerant of a wide range of functional groups is an active area of research with significant potential to streamline the synthesis of compounds like this compound.

Cooperative Catalysis in Amine Synthesis

Cooperative catalysis, where two distinct catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy in organic synthesis. chim.itacs.org This approach can lead to unprecedented transformations that are not achievable with either catalyst alone. chim.it

A particularly fruitful area of cooperative catalysis is the combination of organocatalysis and transition metal catalysis. chim.itresearchgate.net This dual-catalytic strategy allows for the activation of different components of a reaction through distinct catalytic cycles. acs.org For the synthesis of amines, this often involves an organocatalyst, such as a chiral amine, activating a carbonyl compound to form a nucleophilic enamine or a transient chiral enamine intermediate, while a transition metal catalyst activates the electrophilic partner. chim.itacs.orgu-tokyo.ac.jp

The versatility of amine catalysis, which can proceed through either nucleophilic (enamine) or electrophilic (iminium ion) activation, makes it highly compatible with a wide range of transition metal catalysts. chim.it This synergistic approach has been successfully applied to a variety of reactions for amine synthesis, including allylic alkylations and aminations. acs.org For instance, the combination of a palladium complex, a primary amine, and a chiral phosphoric acid has been used to achieve an enantioselective α-allylation of aldehydes with α-alkenes. acs.org

Green Chemistry Principles in the Synthesis of Complex Amines

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like amines to minimize environmental impact. gctlc.orgrsc.org This involves the development of sustainable reaction conditions, the use of renewable feedstocks, and the design of recyclable catalyst systems. gctlc.orgacs.org

Development of Sustainable Reaction Conditions (e.g., solvent-free protocols)

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. acs.org Solvent-free reaction conditions not only reduce waste but can also lead to improved reaction rates and selectivity. organic-chemistry.orgnih.gov Several solvent-free protocols for the synthesis of amines have been developed.

One such method involves the use of a planetary ball mill for the addition of amines to alkynes, achieving quantitative conversion within minutes without the need for a catalyst or base. organic-chemistry.org Another approach utilizes copper powder as a catalyst for the Ullmann C-N coupling reaction between aryl halides and amines in an organic solvent-free system to synthesize aromatic amines. google.com This method is simple, uses less catalyst, and avoids the need for strong bases and other additives. google.com Metal- and solvent-free protocols have also been reported for the synthesis of β-amino alcohols through the ring-opening of epoxides with amines. rsc.org

Recyclable Catalyst Systems for Environmentally Benign Synthesis

The development of recyclable catalyst systems is crucial for sustainable chemical synthesis. nih.govresearchgate.net Heterogeneous catalysts are often advantageous in this regard as they can be easily separated from the reaction mixture and reused. mdpi.com

A robust rhodium recovery strategy has been developed for a cooperative catalyst system used in the hydroaminomethylation of hindered amines, allowing for up to four recycles without loss of activity. nih.govresearchgate.net This is achieved by leveraging the ionic nature of the catalyst. nih.gov Another innovative method for catalyst recycling involves the formation of CO₂–amine adducts, which allows for the facile separation of amines from organic solutions under mild conditions, leaving the active catalyst in the organic phase for reuse. innovations-report.com Furthermore, silica-supported copper catalysts have been shown to be efficient for the synthesis of propargylamines under solvent-free conditions and can be recovered and reused for up to 15 cycles. nih.gov

Advanced Spectroscopic and Structural Characterization in the Research of 4 Azepan 1 Yl 2 Methylbutan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-(Azepan-1-yl)-2-methylbutan-2-amine, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the protons of the azepane ring, the methyl groups, the methylene (B1212753) bridge, and the amine group. The chemical shifts, integration values, and splitting patterns of these signals would allow for the unambiguous assignment of the proton environments. Similarly, ¹³C NMR spectroscopy would provide a peak for each unique carbon atom in the molecule, confirming the carbon skeleton.

Isotopic labeling studies, while powerful, are complex and undertaken to answer specific mechanistic or structural questions. There is no indication in the available literature that such studies have been performed on this compound.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for Key Functional Groups (Note: These are generalized, estimated ranges and not experimental data for the specific compound.)

| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C(CH₃)₂ | 0.9 - 1.5 | 25 - 35 |

| N-CH₂-(ring) | 2.2 - 2.8 | 50 - 60 |

| -CH₂- (ring) | 1.4 - 1.8 | 25 - 35 |

| -CH₂- (chain) | 1.5 - 2.5 | 30 - 45 |

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to study the spatial proximity of protons and thus deduce the preferred conformation of the molecule in solution. This would be particularly useful for determining the conformational dynamics of the seven-membered azepane ring. However, no such conformational studies have been published for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared light (FT-IR) or the inelastic scattering of monochromatic light (Raman).

For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and C-N stretching vibrations. A detailed analysis of the fingerprint region could provide further structural information. At present, no experimental FT-IR or Raman spectra for this compound are available in the literature.

X-ray Crystallography for Definitive Stereochemistry and Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and stereochemistry. To perform this analysis, the compound must first be crystallized. There are no published reports of the synthesis of suitable crystals or any crystallographic data for this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating, identifying, and quantifying components in a mixture. It would be an essential tool for assessing the purity of this compound after its synthesis and for monitoring the progress of reactions involving this compound. While this technique is fundamental in the practical handling of the chemical, specific analytical methods or chromatograms for this compound have not been published in research literature.

Broader Research Context and Potential Directions for 4 Azepan 1 Yl 2 Methylbutan 2 Amine and Amine Scaffolds

Utilization of Amines as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

Chiral amines are of paramount importance in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. sigmaaldrich.comyale.edu This is particularly relevant in the pharmaceutical industry, as the majority of drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect. yale.eduenamine.net Chiral amines can be employed as:

Chiral Building Blocks: These are enantiomerically pure compounds that are incorporated into the final product, transferring their chirality. sigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgnih.gov

Chiral Bases and Catalysts: Chiral amines can act as catalysts in enantioselective reactions, such as deprotonations or hydrogenations. sigmaaldrich.comacs.org

The molecule 4-(Azepan-1-yl)-2-methylbutan-2-amine possesses a chiral center at the C2 position of the butane (B89635) chain. If synthesized in an enantiomerically pure form, it could serve as a valuable chiral building block for the synthesis of more complex molecules. The primary amine group provides a handle for further chemical transformations.

Furthermore, the development of versatile chiral reagents is a significant area of research. For example, tert-butanesulfinamide has been extensively used as a chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.eduyale.edu This highlights the potential for designing new chiral auxiliaries based on novel amine scaffolds. The asymmetric catalytic reduction of imines is one of the most direct and effective methods for preparing chiral amine compounds.

Table 2: Applications of Chiral Amines in Asymmetric Synthesis

| Application | Description |

| Chiral Building Blocks | Incorporation of an enantiomerically pure amine into the target molecule. sigmaaldrich.com |

| Chiral Auxiliaries | Temporary attachment to a substrate to control stereoselectivity. wikipedia.orgnih.gov |

| Chiral Catalysts | Use as a catalyst to induce enantioselectivity in a reaction. sigmaaldrich.comacs.org |

| Resolving Agents | Separation of racemic mixtures of acids through the formation of diastereomeric salts. sigmaaldrich.com |

Fundamental Investigations in Supramolecular Chemistry Involving Azepane Derivatives

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a structural motif found in various bioactive compounds and can participate in supramolecular assembly. wikipedia.orgsamphina.com.ng

Research on benzo[b]pyrimido[5,4-f]azepine derivatives has shown that even closely related molecules can exhibit different supramolecular assemblies due to subtle changes in their structure and the resulting hydrogen bonding patterns. nih.gov The azepine ring in these compounds often adopts a boat-type conformation. nih.govnih.gov

The structure of this compound, with its azepane ring and a primary amine, offers possibilities for forming intricate supramolecular structures through hydrogen bonding. The primary amine can act as a hydrogen bond donor, while the tertiary amine within the azepane ring can act as a hydrogen bond acceptor. These interactions could lead to the formation of chains, sheets, or more complex three-dimensional networks.

Advances in Chemical Sensor Development Based on Amine Functionalities (non-biological applications)

Chemical sensors are devices that can detect the presence of specific chemical species and provide a measurable signal. acs.org Amine functionalities are often incorporated into sensing materials due to their ability to interact with a wide range of analytes through various mechanisms, including hydrogen bonding, acid-base reactions, and coordination.

In the context of non-biological applications, amine-based sensors have been developed for environmental monitoring and food quality assessment. acs.orgresearchgate.net For example, reaction-based fluorescent probes containing amine groups have been designed for the sensitive and selective detection of various analytes. researchgate.net The design of these sensors often involves a recognition element that selectively interacts with the target analyte and a transduction mechanism that converts this interaction into a measurable signal. researchgate.net

Recent advances have focused on the development of novel materials for amine gas sensors, including conjugated polymers and nanoporous covalent organic polymers (nCOPs). acs.orgacs.org The modification of nCOPs by converting imine bonds to amine bonds has been shown to significantly enhance the sensitivity and selectivity for ammonia (B1221849) detection. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-(Azepan-1-yl)-2-methylbutan-2-amine?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, reacting 2-methylbutan-2-amine derivatives with azepane in the presence of a reducing agent like sodium cyanoborohydride under controlled pH (e.g., buffered at pH 5–6). Reaction conditions such as anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) are critical to minimize side reactions . Characterization via LC-MS and ¹H NMR can confirm product purity and structural integrity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste should be segregated into halogenated solvent containers for professional disposal. Refer to analogous amine safety guidelines, which emphasize neutralization of residual amines before disposal .

Q. How can spectroscopic techniques (¹H NMR, IR) confirm the structural identity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- A singlet at ~1.3 ppm for the two equivalent methyl groups on the quaternary carbon.

- Broad peaks at ~2.6–3.1 ppm for the azepane N-CH₂ protons.

- Integration ratios should align with the molecular formula.

- IR : A strong N-H stretch (~3300 cm⁻¹) and C-N stretches (~1250 cm⁻¹) confirm the amine and azepane moieties. Compare with spectral databases (e.g., PubChem) for validation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve stereochemical uncertainties in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Key steps:

Grow high-quality crystals via vapor diffusion (e.g., hexane/ethyl acetate).

Collect data at low temperature (100 K) to reduce thermal motion.

Use SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for heavy atoms.

Q. What strategies address discrepancies between computational (DFT) and experimental data for this compound’s reactivity?

- Methodological Answer :

- Step 1 : Validate computational models by comparing calculated NMR shifts (e.g., via Gaussian or ORCA) with experimental data. Adjust solvent effects (PCM model) and basis sets (e.g., B3LYP/6-311++G(d,p)) to improve accuracy.

- Step 2 : For divergent reaction outcomes, perform kinetic studies (e.g., Eyring plots) to assess if discrepancies arise from transition-state vs. thermodynamic control.

- Cross-reference with PubChem’s computed properties for benchmarking .

Q. How can regioselective functionalization of the azepane ring be achieved in this compound?

- Methodological Answer :

- Protection/Deprotection : Use Boc anhydride to protect the secondary amine, enabling selective alkylation/acylation at the primary amine.

- Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for C-H activation at specific azepane positions.

- Monitor reaction progress via TLC and HRMS to ensure regioselectivity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to assess affinity for aminergic receptors (e.g., serotonin or dopamine receptors).

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) to track cellular penetration in neuronal cell lines.

- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

Data Analysis and Optimization

Q. How should researchers analyze conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Step 1 : Perform Hansen solubility parameter calculations to predict compatibility.

- Step 2 : Validate experimentally via turbidimetry or dynamic light scattering (DLS).

- Step 3 : Adjust solvent mixtures (e.g., DMSO/water gradients) to optimize solubility for biological assays .

Q. What statistical methods are recommended for optimizing reaction yields in multi-step syntheses?

- Methodological Answer :

- Use Design of Experiments (DoE) approaches, such as Box-Behnken designs, to test variables (temperature, catalyst loading, solvent ratio).

- Analyze results via response surface methodology (RSM) to identify optimal conditions.

- Validate robustness through triplicate runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.